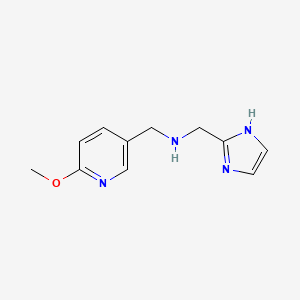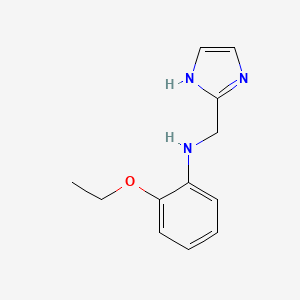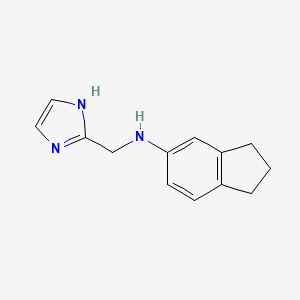
N-(3-chlorophenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-iodobenzamide, commonly known as CIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIIB belongs to the class of benzamides and has a molecular formula of C13H8ClIN2O.
科学的研究の応用
CIIB has been extensively studied for its potential applications in various fields. One of the significant applications of CIIB is in the field of cancer research. CIIB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to be a potent inhibitor of tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs.
CIIB has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of these diseases. This property of CIIB makes it a potential candidate for the development of drugs for the treatment of these diseases.
作用機序
The mechanism of action of CIIB is not fully understood. However, it has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
CIIB has been found to have several biochemical and physiological effects. It has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
The advantages of using CIIB in lab experiments include its high purity and high yield synthesis method, its potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation. The limitations of using CIIB in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on CIIB. One of the significant areas of research is the development of anti-cancer drugs based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in cancer treatment. Another area of research is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in the treatment of these diseases. Additionally, the synthesis method of CIIB can be optimized further to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, CIIB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). CIIB has potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation makes it a potential candidate for the development of drugs for the treatment of these diseases. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in various fields.
合成法
The synthesis of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure CIIB. This method has been optimized to yield high purity and high yield of CIIB.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIWDKLASTZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)

